

Application of Regorafenib (Multi-kinase Inhibitor 1) in 3D Spheroid Cultures

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Compound of Interest

Compound Name: Multi-kinase inhibitor 1

Cat. No.: B15577553

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Introduction

Regorafenib, commercially known as Stivarga® (BAY 73-4506), is an oral multi-kinase inhibitor that has demonstrated significant therapeutic effects in various cancers, including metastatic colorectal cancer (CRC), gastrointestinal stromal tumors (GISTs), and hepatocellular carcinoma (HCC).[1][2] Its mechanism of action involves the inhibition of a wide range of tyrosine kinases implicated in oncogenesis, angiogenesis, and the tumor microenvironment.[1][2][3] Three-dimensional (3D) spheroid cultures have emerged as superior in vitro models compared to traditional 2D cell cultures, as they more accurately mimic the complex microenvironment of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers.[1][4][5] This makes them invaluable tools for evaluating the efficacy of anti-cancer drugs like Regorafenib.[1][4]

This document provides detailed application notes and protocols for the use of Regorafenib in 3D spheroid cultures, summarizing key quantitative data and outlining experimental methodologies.

Mechanism of Action in 3D Spheroid Models

Regorafenib targets multiple signaling pathways crucial for tumor growth, proliferation, and survival. In the context of 3D spheroid models, its inhibitory effects have been observed on several key kinase families:[2][6][7]

- Angiogenic Kinases: VEGFR1-3, TIE2[2][6]
- Stromal Kinases: PDGFR- β , FGFR[2]
- Oncogenic Kinases: KIT, RET, BRAF, RAF-1[2][7]
- Downstream Signaling Pathways: mTOR, ERK/MAPK[1][8]

The inhibition of these pathways leads to decreased proliferation, induction of apoptosis, and reduced migration and invasion of cancer cells within the spheroid structure.[1][8]

Data Presentation

Table 1: Summary of Regorafenib's Effect on 3D Spheroid Cultures

Cell Line	Cancer Type	3D Culture Method	Concentration	Observed Effects	Reference
HCT116-RFP	Colorectal Cancer	Nanoimprinting 3D culture	10 μ M	Spheroid collapse starting around 24h	[1][9]
HCT116	Colorectal Cancer	Aqueous two-phase system	Not specified	Inhibition of spheroid growth	[10]
HT-29-RFP	Colorectal Cancer	rGHM (reversed Gravitational Hanging Micro-well)	Not specified	Formation of uniform spheroids for xenograft	[1]
Various	Sarcoma, NSCLC	Complex spheroids (tumor cells, HUVEC, MSC)	Not specified	Tested in combination with other kinase inhibitors	[11]

Note: Specific IC50/GI50 values for Regorafenib in 3D spheroid models are not consistently reported across the literature. The provided concentrations represent effective doses used in the cited studies.

Experimental Protocols

Protocol 1: 3D Spheroid Formation using the Hanging Drop Method

This protocol describes the formation of uniform spheroids, a technique suitable for generating single spheroids of a defined cell number.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Cancer cell line of interest (e.g., HCT116)
- Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Hanging drop spheroid culture plates (e.g., 96-well or 384-well)
- Humidified incubator (37°C, 5% CO₂)

Procedure:

- Culture cells in a T-75 flask to 70-80% confluency.
- Wash cells with PBS and detach them using Trypsin-EDTA.
- Neutralize trypsin with complete medium and centrifuge the cell suspension.
- Resuspend the cell pellet in fresh medium and perform a cell count.
- Dilute the cell suspension to the desired concentration (e.g., 2.5×10^4 cells/mL for 500 cells per 20 μ L drop).

- Carefully pipette 20 μ L of the cell suspension onto the center of each well of the hanging drop plate.
- Invert the plate to form hanging drops.
- Add sterile PBS to the bottom of the plate to maintain humidity.
- Incubate for 3-5 days to allow for spheroid formation. Spheroids can be monitored daily using a microscope.

Protocol 2: Spheroid Viability Assay (ATP-based)

This protocol measures the viability of cells within the spheroids after drug treatment.

Materials:

- Pre-formed spheroids in a 96-well plate
- Regorafenib stock solution (dissolved in DMSO)
- Complete cell culture medium
- 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
- Luminometer

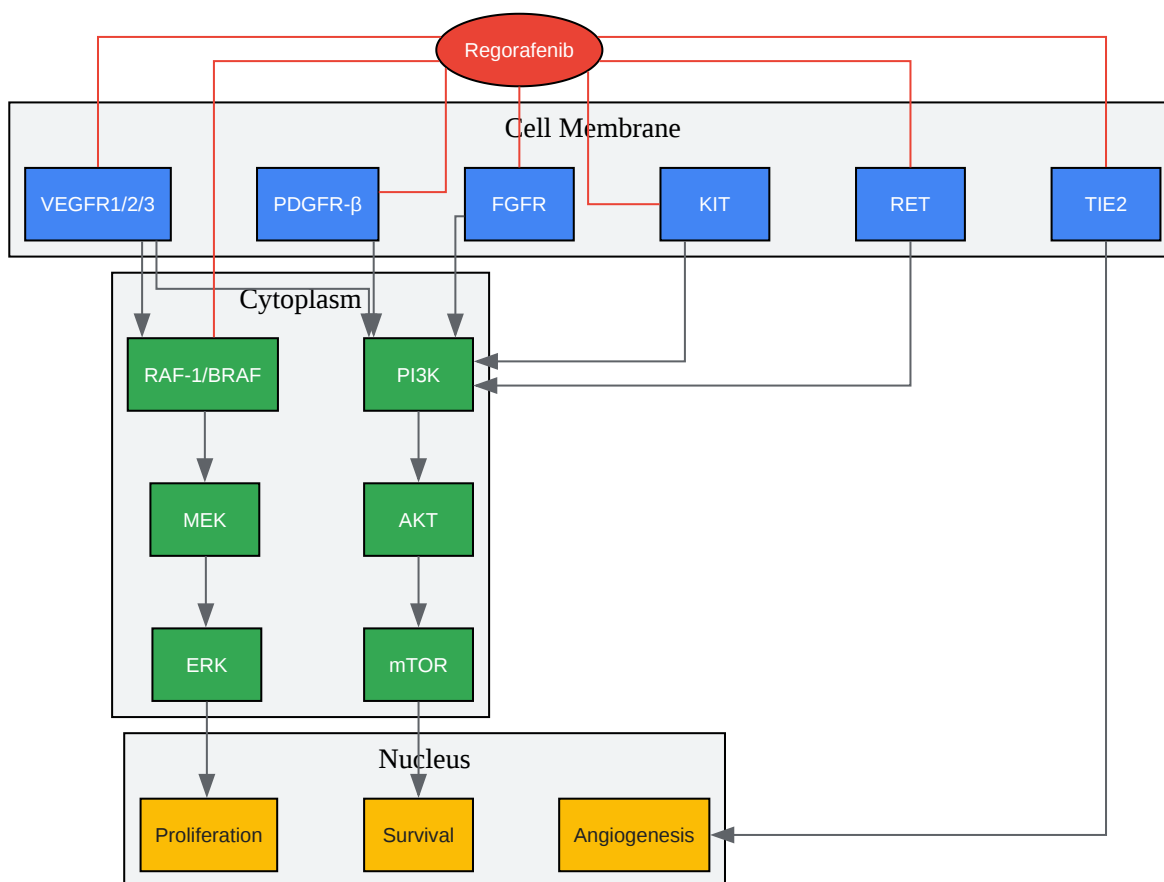
Procedure:

- Prepare serial dilutions of Regorafenib in complete cell culture medium. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
- Carefully remove half of the medium from each well containing a spheroid.
- Add the prepared Regorafenib dilutions or vehicle control to the corresponding wells.
- Incubate the plate for the desired treatment period (e.g., 72 hours).
- Equilibrate the plate and the viability reagent to room temperature.

- Add the 3D cell viability reagent to each well according to the manufacturer's instructions.
- Mix the contents by orbital shaking for 5 minutes.
- Incubate at room temperature for an additional 25 minutes to allow for cell lysis and signal stabilization.
- Measure the luminescence using a luminometer.
- Calculate cell viability as a percentage of the vehicle control.

Visualizations

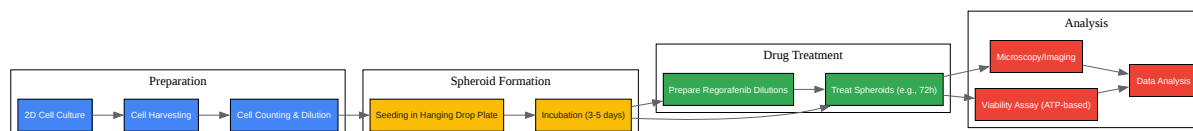
Signaling Pathways Inhibited by Regorafenib



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Caption: Regorafenib's multi-targeted inhibition of key signaling pathways.

Experimental Workflow for Drug Testing in 3D Spheroids



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